Methyl 4-(5-formylfuran-2-yl)benzoate
Overview
Description
Methyl 4-(5-formylfuran-2-yl)benzoate: is a chemical compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of benzoic acid where a furan ring is attached to the benzene ring at the 4-position, and a formyl group is attached to the 5-position of the furan ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 4-bromobenzoic acid methyl ester with 5-formylfuran-2-boronic acid under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or water.
Direct Formylation: Another approach is the direct formylation of 2-furanmethanol using reagents like formyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(5-carboxyfuran-2-yl)benzoic acid.
Reduction: 4-(5-hydroxymethylfuran-2-yl)benzoic acid methyl ester.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(5-formylfuran-2-yl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals that target specific diseases. Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(5-formylfuran-2-yl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-(5-hydroxymethylfuran-2-yl)benzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 4-(5-carboxyfuran-2-yl)benzoate: Oxidized form of the compound with a carboxylic acid group.
Methyl 4-(5-bromofuran-2-yl)benzoate: Bromine atom at the 5-position of the furan ring.
Uniqueness: Methyl 4-(5-formylfuran-2-yl)benzoate is unique due to the presence of the formyl group, which imparts different chemical reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 4-(5-formylfuran-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCPIIVQUDGETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366255 | |
Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53355-29-6 | |
Record name | Methyl 4-(5-formylfuran-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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